

N-(Phenylacetyl)benzamide: A Technical Guide to its Solubility and Stability

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Compound of Interest

Compound Name: *N-(Phenylacetyl)benzamide*

Cat. No.: *B15486114*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of **N-(Phenylacetyl)benzamide**. Due to the limited availability of direct experimental data for this specific compound, this document outlines the standard methodologies and protocols for determining these critical physicochemical properties. The provided experimental designs are based on established pharmaceutical industry practices and regulatory guidelines, enabling researchers to generate robust and reliable data for **N-(Phenylacetyl)benzamide** or structurally related molecules.

Core Physicochemical Properties

A summary of the available computed and basic physical properties for **N-(Phenylacetyl)benzamide** is presented below. Experimental data for solubility and stability are not readily available in the public domain and require experimental determination.

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₃ NO ₂	-
Molecular Weight	239.27 g/mol	-
XLogP3-AA (Lipophilicity)	2.5	PubChem[1]
Hydrogen Bond Donors	1	PubChem[1]
Hydrogen Bond Acceptors	2	PubChem[1]
Aqueous Solubility	Data not available; requires experimental determination	-
Solubility in Organic Solvents	Data not available; requires experimental determination	-
Stability Profile	Data not available; requires experimental determination	-

Experimental Protocols

Detailed methodologies for determining the solubility and stability of **N-(Phenylacetyl)benzamide** are outlined below. These protocols are designed to yield high-quality data suitable for research and drug development purposes.

I. Aqueous and Organic Solvent Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[2][3]

Objective: To determine the saturation solubility of **N-(Phenylacetyl)benzamide** in various aqueous and organic solvents.

Materials:

- **N-(Phenylacetyl)benzamide** (solid, pure form)

- Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))
- Scintillation vials or glass flasks with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm PVDF)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
- Analytical balance
- Volumetric flasks and pipettes

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of solid **N-(Phenylacetyl)benzamide** to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached with undissolved solute present.
 - Seal the vials tightly.
- Equilibration:
 - Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
 - Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours).^[2] The time required may need to be determined empirically.
- Sample Processing:
 - After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

- Carefully withdraw an aliquot of the supernatant using a pipette.
- Filter the aliquot through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.
- Quantification:
 - Prepare a series of standard solutions of **N-(Phenylacetyl)benzamide** of known concentrations in the respective solvents.
 - Analyze both the filtered sample and the standard solutions using a validated HPLC method.
 - Construct a calibration curve from the standard solutions.
 - Determine the concentration of **N-(Phenylacetyl)benzamide** in the filtered sample by interpolating from the calibration curve.
- Data Reporting:
 - Express the solubility in units such as mg/mL or mol/L.

II. Chemical Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.^{[1][4][5]} These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.^[1]

Objective: To identify potential degradation products and pathways for **N-(Phenylacetyl)benzamide** under various stress conditions.

Materials:

- **N-(Phenylacetyl)benzamide**
- Hydrochloric acid (HCl)

- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Calibrated oven
- Photostability chamber
- HPLC system with a mass spectrometer (LC-MS) is highly recommended for peak purity analysis and identification of degradants.
- pH meter

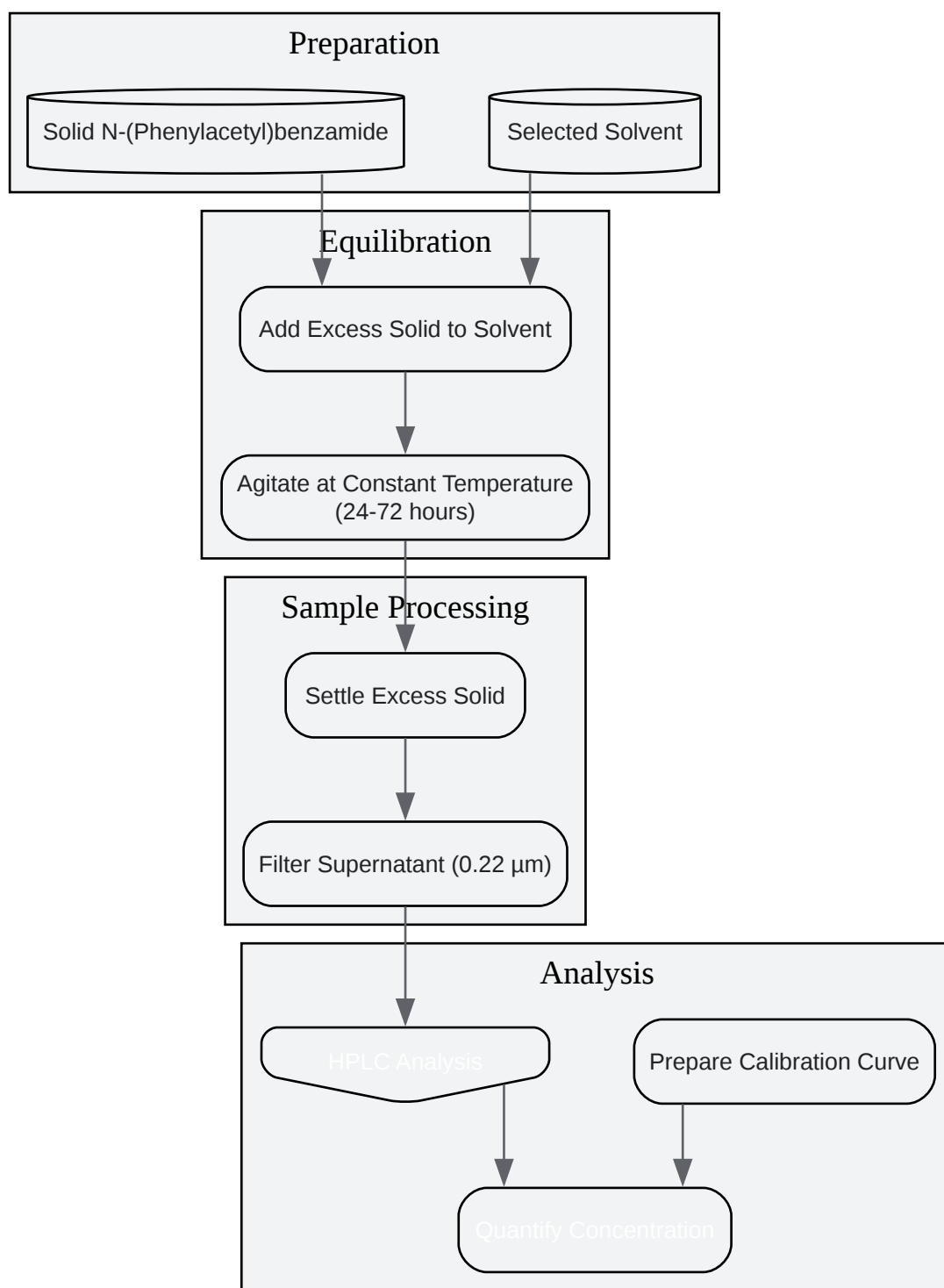
Procedure:

- Preparation of Stock Solution:
 - Prepare a stock solution of **N-(Phenylacetyl)benzamide** in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
- Stress Conditions:
 - Acid Hydrolysis: Mix the stock solution with 0.1 N to 1 N HCl. Incubate at room temperature and at an elevated temperature (e.g., 60 °C).[5]
 - Base Hydrolysis: Mix the stock solution with 0.1 N to 1 N NaOH. Incubate at room temperature and at an elevated temperature (e.g., 60 °C).[5]
 - Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Incubate at room temperature.
 - Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60 °C, 80 °C) in a calibrated oven.[4]
 - Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6] A control sample should be protected from light.

- Sample Analysis:
 - At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each stress condition.
 - If necessary, neutralize the acidic and basic samples before analysis.
 - Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.
- Data Evaluation:
 - Calculate the percentage of degradation of **N-(Phenylacetyl)benzamide** in each condition.
 - Determine the peak purity of the parent compound to ensure no co-eluting degradants.
 - Characterize the major degradation products using techniques like LC-MS to propose degradation pathways.

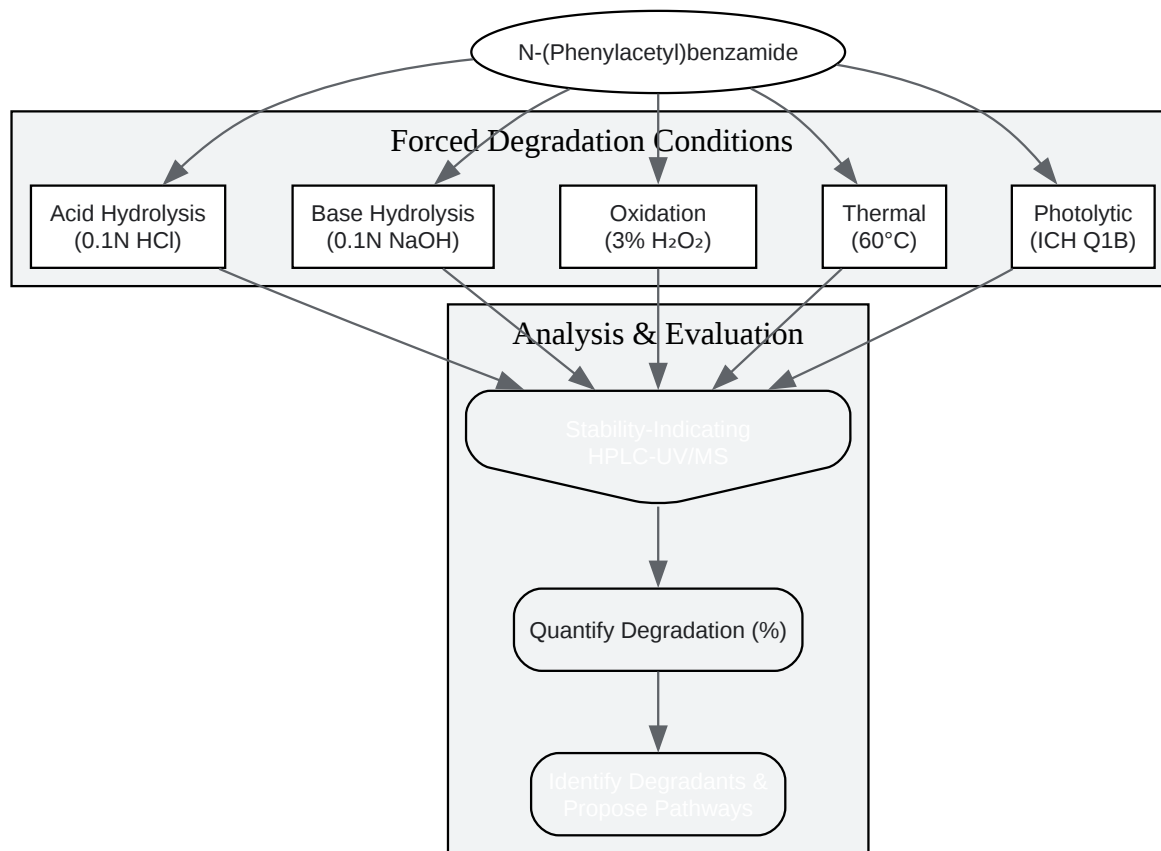
Visualizations

The following diagrams illustrate the experimental workflow for determining solubility and a logical diagram for assessing the chemical stability of **N-(Phenylacetyl)benzamide**.



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Caption: Workflow for Thermodynamic Solubility Determination.



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Caption: Logical Flow for Chemical Stability Assessment.

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